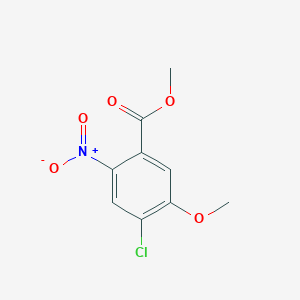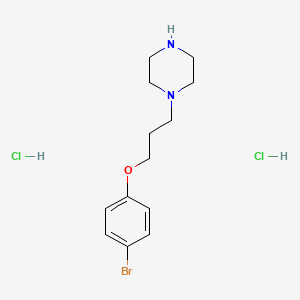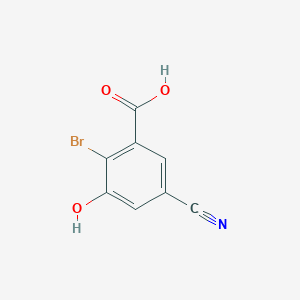
4-クロロ-5-メトキシ-2-ニトロ安息香酸メチル
概要
説明
“Methyl 4-chloro-5-methoxy-2-nitrobenzoate” is a chemical compound with the molecular formula C9H8ClNO5 . It is a solid substance and has a molecular weight of 245.62 .
Molecular Structure Analysis
The InChI code for “Methyl 4-chloro-5-methoxy-2-nitrobenzoate” is 1S/C9H8ClNO5/c1-15-8-3-5 (9 (12)16-2)7 (11 (13)14)4-6 (8)10/h3-4H,1-2H3 . The ChemSpider ID for this compound is 25077056 .Physical And Chemical Properties Analysis
“Methyl 4-chloro-5-methoxy-2-nitrobenzoate” is a solid substance . It has a molecular weight of 245.62 .科学的研究の応用
その他の化学化合物の合成
4-クロロ-2-ニトロ安息香酸メチルは、他の化学化合物の合成における出発物質として使用できます。 例えば、テトラメチルアンモニウムフルオリドの存在下でフルオロ脱窒素化を受け、4-クロロ-2-フルオロ安息香酸メチルを生成します .
3-ヒドロキシベンゾ[b]チオフェン-2-カルボン酸メチルエステルの製造
この化合物は、3-ヒドロキシベンゾ[b]チオフェン-2-カルボン酸メチルエステルの合成に使用されてきました .
有機非線形光学(NLO)材料
4-クロロ-2-ニトロ安息香酸メチルから成長させることができる有機芳香族4-メトキシ-2-ニトロアニリン単結晶は、ホログラフィーイメージング、集積光学、周波数変換、周波数混合、光データストレージ、光通信、およびフォトニック集積回路に潜在的な用途があります .
熱安定性と難燃性
4-クロロ-2-ニトロ安息香酸メチルと類似の化合物(m-アリロキシフェノールなど)は、これらの材料の熱安定性と難燃性を向上させる能力のために、プラスチック、接着剤、およびコーティングの製造に一般的に使用されます .
抗酸化剤と紫外線吸収剤
4-クロロ-2-ニトロ安息香酸メチルから合成できる可能性のあるm-アリロキシフェノールは、抗酸化剤と紫外線吸収剤として用途があります .
潜在的な生物学的活性
Safety and Hazards
The safety information for “Methyl 4-chloro-5-methoxy-2-nitrobenzoate” indicates that it should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. The formation of dust and aerosols should be avoided. Non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .
作用機序
Target of Action
Nitro compounds, such as “Methyl 4-chloro-5-methoxy-2-nitrobenzoate”, are a significant class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure might interact with various biological targets, but without specific studies on this compound, it’s challenging to identify its primary targets.
Mode of Action
Nitro compounds can undergo various chemical reactions, including reduction and nucleophilic substitution . These reactions could potentially modify the targets they interact with, leading to changes in their function.
Pharmacokinetics
Nitro compounds, in general, have lower volatility than ketones of about the same molecular weight . This could potentially affect the compound’s bioavailability.
生化学分析
Biochemical Properties
Methyl 4-chloro-5-methoxy-2-nitrobenzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of aromatic compounds. For example, it can be metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of organic substances. The nitro group in Methyl 4-chloro-5-methoxy-2-nitrobenzoate can undergo reduction reactions, leading to the formation of reactive intermediates that can interact with cellular proteins and DNA .
Cellular Effects
Methyl 4-chloro-5-methoxy-2-nitrobenzoate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis. Additionally, Methyl 4-chloro-5-methoxy-2-nitrobenzoate can affect mitochondrial function, leading to alterations in cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-chloro-5-methoxy-2-nitrobenzoate involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the specific enzyme and the context of the reaction. For example, it can inhibit the activity of certain oxidoreductases by binding to their active sites. This inhibition can lead to a decrease in the production of reactive oxygen species and a reduction in oxidative stress. Additionally, Methyl 4-chloro-5-methoxy-2-nitrobenzoate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-chloro-5-methoxy-2-nitrobenzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-chloro-5-methoxy-2-nitrobenzoate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of Methyl 4-chloro-5-methoxy-2-nitrobenzoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, Methyl 4-chloro-5-methoxy-2-nitrobenzoate can exhibit toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
Methyl 4-chloro-5-methoxy-2-nitrobenzoate is involved in several metabolic pathways, including those related to the metabolism of aromatic compounds. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The nitro group in Methyl 4-chloro-5-methoxy-2-nitrobenzoate can undergo reduction reactions, resulting in the formation of reactive intermediates that can participate in additional metabolic pathways .
Transport and Distribution
The transport and distribution of Methyl 4-chloro-5-methoxy-2-nitrobenzoate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, Methyl 4-chloro-5-methoxy-2-nitrobenzoate can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as tissue type and blood flow .
Subcellular Localization
Methyl 4-chloro-5-methoxy-2-nitrobenzoate exhibits specific subcellular localization patterns that can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Methyl 4-chloro-5-methoxy-2-nitrobenzoate can localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, the compound can be found in the nucleus, where it can interact with transcription factors and other regulatory proteins .
特性
IUPAC Name |
methyl 4-chloro-5-methoxy-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSRHFQGTJBYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(8-Chloro-3-(methylthio)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone](/img/structure/B1410579.png)


![[2-(1-Isobutyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1410585.png)
![2-[(4-Ethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1410586.png)
![Ethyl 2-[(5-chloro-2-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1410587.png)







